molecular formula C12H15N5O3 B10831258 2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Cat. No.: B10831258
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-WPZUCAASSA-N
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Description

It is a guanine nucleoside analogue that is used primarily in the treatment of chronic hepatitis B infection . The compound has shown significant efficacy in inhibiting viral replication and is widely used in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ34676 (monohydrate) involves multiple steps, starting from the appropriate guanine derivative. The key steps include:

Industrial Production Methods

Industrial production of SQ34676 (monohydrate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

SQ34676 (monohydrate) primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the triphosphate form of SQ34676, which is the active antiviral agent .

Scientific Research Applications

SQ34676 (monohydrate) has a wide range of applications in scientific research:

Mechanism of Action

SQ34676 (monohydrate) exerts its effects by inhibiting the HBV polymerase enzyme. It competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SQ34676 (monohydrate) is unique in its high selectivity and potency against HBV. It has a lower EC50 value compared to other nucleoside analogues, making it more effective at lower concentrations. Additionally, it has a longer intracellular half-life, which enhances its antiviral activity .

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m0/s1

InChI Key

QDGZDCVAUDNJFG-WPZUCAASSA-N

Isomeric SMILES

C=C1[C@H](CC([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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